2,3-Dibutoxyquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60814-27-9 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2,3-dibutoxyquinoxaline |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-11-19-15-16(20-12-6-4-2)18-14-10-8-7-9-13(14)17-15/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
DZEGAVVNEZLVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N=C1OCCCC |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dibutoxyquinoxaline and Analogous Alkoxyquinoxalines
Conventional and Foundational Synthetic Pathways for the Quinoxaline (B1680401) Core
The traditional routes to quinoxaline synthesis are well-established, primarily focusing on the construction of the heterocyclic ring from acyclic precursors. These methods form the basis from which more complex derivatives like 2,3-dibutoxyquinoxaline are accessed.
Condensation Reactions Involving 1,2-Dicarbonyl Precursors and 1,2-Diamines
The most classic and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. This reaction, first reported independently by Körner and Hinsberg in 1884, is a robust and versatile method for forming the pyrazine (B50134) ring fused to a benzene (B151609) ring.
The reaction proceeds by a double condensation, where the amine groups of the diamine nucleophilically attack the carbonyl carbons of the dicarbonyl compound, followed by the elimination of two molecules of water to form the aromatic quinoxaline ring. A variety of 1,2-dicarbonyl precursors can be used, including glyoxal, α-ketoesters, and 1,2-diketones like benzil, allowing for diverse substitutions at the 2- and 3-positions of the resulting quinoxaline. While effective, these traditional methods often require acidic or basic conditions and can involve elevated temperatures and long reaction times.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Ref. |
| o-Phenylenediamine (B120857) | Benzil | Ethanol / Acetic Acid | Reflux | 2,3-Diphenylquinoxaline | nbinno.com |
| o-Phenylenediamine | Benzil | Glycerol (B35011) / Water | 90°C, 4-6 min | 2,3-Diphenylquinoxaline | researchgate.net |
| Substituted o-phenylenediamines | 1,2-Diketones | Toluene | Room Temp | Substituted Quinoxalines | arabjchem.org |
Strategic Functionalization for the Introduction of Alkoxy Moieties
To synthesize this compound specifically, a foundational strategy involves the post-synthesis modification of a pre-formed quinoxaline core. A highly effective precursor for this purpose is 2,3-dichloroquinoxaline (B139996). This intermediate is readily synthesized from the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3-(1H,4H)-dione, followed by chlorination with an agent like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). researchgate.net
With 2,3-dichloroquinoxaline as the starting material, the dibutoxy groups are introduced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govsigmaaldrich.com The two chlorine atoms at the C2 and C3 positions are excellent leaving groups and activate the quinoxaline ring for nucleophilic attack. The reaction involves treating 2,3-dichloroquinoxaline with a butoxide nucleophile, typically sodium butoxide. Sodium butoxide can be generated in situ by reacting n-butanol with a strong base such as sodium hydride (NaH). The butoxide ion then displaces the chloride ions to yield the target compound, this compound. This stepwise functionalization allows for the controlled introduction of alkoxy chains onto the quinoxaline scaffold. nih.gov
Innovative and Sustainable Synthesis Protocols
In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing innovative and sustainable methods for quinoxaline synthesis. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency. rsc.orgnih.gov
Catalytic Approaches: Nano-catalysis and Organocatalysis
Modern synthetic strategies often employ catalysts to improve the efficiency and selectivity of quinoxaline formation under milder conditions. A wide range of catalytic systems have been developed, moving away from stoichiometric acid or base promoters.
Nano-catalysis utilizes catalysts with particle sizes in the nanometer range, which offer high surface-area-to-volume ratios and unique catalytic activities. For instance, magnetically recyclable nanoparticles, such as MnFe₂O₄, have been used to catalyze the condensation of 1,2-diamines and 1,2-dicarbonyls at room temperature. researchgate.net The key advantage is the ease of catalyst recovery using an external magnet, allowing for simple purification and catalyst reuse over multiple cycles. Silica (B1680970) nanoparticles have also been employed as a reusable catalyst for this transformation under solvent-free grinding conditions.
Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions, offering a greener alternative to potentially toxic heavy metal catalysts. sigmaaldrich.com For example, nitrilotris(methylenephosphonic acid) has been shown to be an efficient organocatalyst for the synthesis of quinoxalines from 1,2-diamines and 1,2-carbonyl compounds, providing high yields in very short reaction times. sigmaaldrich.com
| Catalyst Type | Catalyst Example | Reactants | Conditions | Key Advantage | Ref. |
| Nano-catalyst | MnFe₂O₄ | o-Phenylenediamine, 1,2-diketones | Room Temperature | Magnetically recyclable | researchgate.net |
| Nano-catalyst | Silica Nanoparticles | Aryl 1,2-diamine, 1,2-diketone | Room Temp, Grinding | Solvent-free, reusable | |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) | 1,2-Diamines, 1,2-carbonyls | Short reaction time | Metal-free, efficient | sigmaaldrich.com |
| Metal Catalyst | Zinc Triflate | o-Phenylenediamine, α-diketones | Room Temp, CH₃CN | Mild conditions, high yield | researchgate.net |
| Solid Acid | TiO₂-Pr-SO₃H | o-Phenylenediamine, Benzil | Room Temp, Solvent-free | Recyclable, no side products | researchgate.net |
Environmentally Benign and Solvent-Free Methodologies
A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Several strategies have been successfully applied to the synthesis of quinoxalines. rsc.orgnih.gov
Green Solvents: The use of environmentally benign solvents like water, ethanol, or glycerol provides a safer alternative to traditional volatile organic compounds (VOCs). researchgate.net Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. Some catalytic systems, such as those using certain ionic liquids or Brønsted acids, have been specifically designed to work efficiently in aqueous media. researchgate.netsigmaaldrich.com
Solvent-Free and Catalyst-Free Conditions: The ultimate green approach is to conduct reactions without any solvent or catalyst. Researchers have developed protocols where the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds occurs simply by grinding the solid reactants together at room temperature, sometimes with a solid support like silica nanoparticles. Another innovative approach involves using high-temperature water (superheated water) as both the solvent and a catalyst-free medium. Under these conditions, quinoxalines can be synthesized in very short reaction times, and the product often phase-separates upon cooling, simplifying purification.
Electronic Structure and Photophysical Characterization of 2,3 Dibutoxyquinoxaline
Elucidation of Electronic Structure through Theoretical and Experimental Approaches
A comprehensive understanding of the electronic structure of 2,3-Dibutoxyquinoxaline is paramount to predicting its behavior in various photophysical processes. This section explores the arrangement and energy levels of its frontier molecular orbitals and investigates the phenomenon of intramolecular charge transfer.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Levels
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's electronic behavior, influencing its absorption and emission properties as well as its electron-donating and accepting capabilities. For many quinoxaline (B1680401) derivatives, the HOMO is typically localized on the electron-donating groups, while the LUMO resides on the electron-accepting quinoxaline core.
A representative, though not specific, data table for a generic 2,3-dialkoxyquinoxaline based on computational models is presented below to illustrate the typical energy ranges.
| Molecular Orbital | Calculated Energy (eV) - Representative |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
| Energy Gap (E_g) | 3.0 to 4.0 |
Note: This table represents typical theoretical values for similar compounds and is for illustrative purposes only, as specific data for this compound is not available.
Investigation of Intramolecular Charge Transfer (ICT) Phenomena
The architecture of this compound, with electron-donating butoxy groups attached to the electron-accepting quinoxaline core, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a process, the absorption of a photon promotes an electron from a donor-localized HOMO to an acceptor-localized LUMO, resulting in a charge-separated excited state.
The occurrence and efficiency of ICT are highly dependent on the electronic coupling between the donor and acceptor moieties, as well as the surrounding solvent polarity. In polar solvents, the charge-separated ICT state is often stabilized, leading to a red-shift in the emission spectrum. While direct experimental evidence of ICT in this compound is not documented, the structural characteristics are conducive to this phenomenon, a common feature in many donor-acceptor substituted quinoxaline systems.
Advanced Photophysical Properties Analysis
The interaction of this compound with light is a critical aspect of its characterization. This section details its absorption and emission profiles, as well as key parameters that quantify its fluorescence efficiency and excited-state dynamics.
Spectroscopic Characterization: Absorption and Emission Profiles
The absorption and emission spectra of a molecule provide a fingerprint of its electronic transitions. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to transition to higher electronic states, while the emission spectrum shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state.
For 2,3-disubstituted quinoxalines, the absorption spectra typically exhibit bands in the ultraviolet (UV) and visible regions, corresponding to π-π* and n-π* transitions. The emission is generally observed as fluorescence from the lowest singlet excited state (S₁). The specific wavelengths of maximum absorption (λ_abs) and emission (λ_em) are influenced by the nature of the substituents and the solvent environment.
Although specific spectral data for this compound is not available, a hypothetical data table based on the expected behavior of similar compounds is provided for context.
| Solvent | Expected λ_abs (nm) | Expected λ_em (nm) |
| Non-polar (e.g., Hexane) | 350 - 380 | 400 - 430 |
| Polar (e.g., Acetonitrile) | 360 - 390 | 420 - 460 |
Note: This table is illustrative and not based on experimental data for this compound.
Determination of Fluorescence Quantum Yields and Excited State Lifetimes
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the performance of a fluorescent material.
The quantum yield and lifetime are sensitive to molecular structure and environmental factors. For many fluorescent organic molecules, these values can vary significantly. Without experimental data for this compound, a table of representative values for fluorescent quinoxaline derivatives is presented below.
| Parameter | Typical Range for Quinoxaline Derivatives |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.8 |
| Excited State Lifetime (τ) (ns) | 1 - 10 |
Note: This table provides a general range for similar compounds and is not specific to this compound.
Study of Thermally Activated Delayed Fluorescence (TADF) Characteristics
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which can significantly enhance the efficiency of organic light-emitting diodes (OLEDs). TADF materials are characterized by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state.
Many quinoxaline-based donor-acceptor molecules have been investigated as potential TADF emitters. The key to achieving TADF is to design a molecular structure that promotes a small ΔE_ST. While there is no specific research confirming TADF properties in this compound, the general structural motif aligns with the design principles for TADF materials. A small ΔE_ST is often achieved by spatially separating the HOMO and LUMO, which can be influenced by the dihedral angle between the donor and acceptor units. Further computational and experimental studies would be necessary to determine if this compound exhibits TADF characteristics.
Evaluation of Second-Order Nonlinear Optical (NLO) Responses of this compound
The search included queries for experimental measurements, such as second-harmonic generation (SHG), and computational studies calculating the first-order hyperpolarizability (β) of this compound. While general information on the synthesis and other physicochemical properties of quinoxaline derivatives is available, and computational studies on the NLO properties of other substituted quinoxalines have been reported, there is a specific lack of data for the 2,3-dibutoxy substituted variant.
Therefore, this section cannot provide detailed research findings or data tables on the second-order NLO responses of this compound as such information does not appear to be present in the currently available scientific literature. Further experimental and theoretical investigations would be required to determine and evaluate these properties.
Computational Investigations of 2,3 Dibutoxyquinoxaline and Derivatives
Application of Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2,3-Dibutoxyquinoxaline. These methods allow for the detailed investigation of its electronic structure, molecular geometry, and excited-state behavior, which are critical for its potential applications in electronics and photonics.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoxaline (B1680401) derivatives to predict their molecular geometries and electronic properties. researchgate.net For this compound, DFT calculations can provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its packing in the solid state and its conformational flexibility.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of a molecule's potential in electronic applications. nih.govresearchgate.net For quinoxaline derivatives, the HOMO is typically delocalized over the entire molecular backbone, while the LUMO is also distributed across the conjugated system. d-nb.inforesearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's color, reactivity, and semiconducting properties. In many quinoxaline derivatives designed for photovoltaic applications, the HOMO level is around -5.60 eV, and the LUMO level is around -3.15 eV, suggesting good conductive properties. d-nb.inforesearchgate.net The introduction of electron-donating alkoxy groups, such as the dibutoxy groups in this compound, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and shifting the absorption spectrum to longer wavelengths.
Table 1: Predicted Geometric Parameters for a Quinoxaline Core (based on 2,3-dihydroxyquinoxaline (B1670375) DFT studies)
This table is illustrative and based on data for a related compound. The actual values for this compound may vary.
| Parameter | Predicted Value |
| C2-C3 Bond Length | ~1.45 Å |
| N1-C2 Bond Length | ~1.38 Å |
| C5-C6 Bond Length | ~1.40 Å |
| N1-C8a-C4a Angle | ~118° |
| C2-N1-C8a Angle | ~120° |
| C5-C6-C7 Angle | ~120° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their absorption and emission spectra. mdpi.comufrgs.brrsc.org This technique is particularly valuable for understanding the photophysical behavior of compounds like this compound and for predicting their suitability for applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comnih.gov
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. rsc.org For quinoxaline derivatives, the long-wavelength absorption bands are typically assigned to π → π* transitions. rsc.org The specific wavelengths of these transitions are highly dependent on the nature and position of the substituents on the quinoxaline core.
In the case of this compound, the electron-donating nature of the butoxy groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted quinoxaline. This is due to the raising of the HOMO energy level, which reduces the energy gap to the LUMO. TD-DFT calculations on various quinoxaline derivatives have shown good agreement with experimental UV-Vis spectra, making it a reliable tool for predicting the optical properties of new compounds. nih.govresearchgate.netnih.gov
Table 2: Illustrative TD-DFT Predicted Excited State Properties for a Generic Dialkoxyquinoxaline
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~380 | 0.25 | HOMO → LUMO |
| S0 → S2 | ~320 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | ~290 | 0.30 | HOMO → LUMO+1 |
Computational Design of Dyes for Optimized Performance
The computational design of new dyes with specific, optimized properties is a rapidly growing field, and quinoxaline derivatives are a promising class of compounds in this area. mdpi.comnih.govrsc.orgresearchgate.net By systematically modifying the molecular structure and using computational methods to predict the resulting properties, researchers can screen potential candidates before undertaking costly and time-consuming synthesis.
For dye-sensitized solar cells (DSSCs), an ideal dye should have a broad absorption spectrum, a suitable HOMO energy level for efficient dye regeneration, and a LUMO energy level that facilitates electron injection into the semiconductor's conduction band. rsc.org Computational studies on quinoxaline-based dyes have explored the effects of different donor and acceptor groups on these properties. d-nb.inforesearchgate.netrsc.org The this compound scaffold can be considered a core that can be further functionalized to create high-performance dyes. The butoxy groups themselves contribute to solubility and can influence the molecular packing, which is also a critical factor for device performance.
Computational approaches can also be used to predict other important parameters for dye performance, such as the light-harvesting efficiency (LHE), the electron injection driving force (ΔG_inject), and the reorganization energy. nih.govresearchgate.net By fine-tuning the molecular structure of this compound derivatives, it is possible to optimize these parameters for specific applications. For example, extending the π-conjugation of the quinoxaline core is a common strategy to red-shift the absorption spectrum and increase the LHE.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their movements, conformational changes, and interactions with other molecules. nih.gov
Conformational Dynamics and Intermolecular Interaction Analysis
The two butoxy chains in this compound give the molecule considerable conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. nih.govyoutube.comufms.br The orientation of the butoxy chains can significantly affect the molecule's shape, which in turn influences its packing in the solid state and its interactions with other molecules.
In the context of material science, understanding the intermolecular interactions is crucial. MD simulations can provide detailed information about how molecules of this compound would arrange themselves in a condensed phase. This includes an analysis of π-π stacking interactions between the quinoxaline cores and van der Waals interactions between the alkyl chains. These interactions are fundamental to the material's bulk properties, such as its charge transport characteristics in an organic semiconductor.
Predictive Modeling for Material Performance and Structure-Property Correlations
Predictive modeling aims to establish quantitative relationships between a molecule's structure and its macroscopic properties. researchgate.net These models, often based on data from a series of related compounds, can then be used to predict the performance of new, unsynthesized molecules.
For quinoxaline derivatives, structure-property relationship studies have been conducted to understand how modifications to the molecular structure affect properties like liquid crystallinity and corrosion inhibition. researchgate.netrsc.org For example, the length and branching of alkyl or alkoxy side chains can have a profound impact on the mesomorphic behavior of quinoxaline-based liquid crystals. rsc.org
In the context of this compound, predictive models could be developed to correlate its structural features with its performance in electronic devices. For instance, a quantitative structure-activity relationship (QSAR) model could be built to predict the power conversion efficiency of DSSCs based on different derivatives of this compound. nih.gov Such models typically use a set of molecular descriptors, calculated computationally, that encode information about the molecule's size, shape, and electronic properties. By establishing a statistically significant correlation between these descriptors and the observed material performance, these models can become powerful tools for the rational design of new materials.
Structure Property Relationships in 2,3 Dibutoxyquinoxaline Derivatives
Influence of Alkoxy Side Chain Configuration (Position and Length) on Electronic Properties and Solubility
The introduction of alkoxy side chains at the 2 and 3 positions of the quinoxaline (B1680401) core serves a dual purpose: enhancing solubility in common organic solvents, a crucial factor for solution-based processing of electronic devices, and modulating the electronic properties of the molecule. The length and isomeric nature of these alkyl chains play a significant role in determining both of these aspects.
Longer and branched alkyl chains generally lead to improved solubility. nih.gov This is attributed to the increased entropy and disruption of intermolecular packing that these flexible chains introduce, thereby weakening the cohesive forces in the solid state and favoring dissolution. For instance, increasing the alkyl chain length in a series of dialkoxy-substituted compounds has been shown to enhance their processability from solution.
The electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are also influenced by the alkoxy substituents. While the introduction of long alkyl chains does not significantly affect the energy levels of the frontier molecular orbitals, the specific positioning of these chains can have a more pronounced effect. beilstein-journals.orgrsc.org For example, moving an alkoxy chain from a meta- to a para-position on a pendant phenyl ring attached to the quinoxaline core can lead to an uplifted LUMO level. osti.gov This fine-tuning of energy levels is critical for optimizing charge injection and transport in electronic devices.
Table 1: Influence of Alkoxy Side Chain Configuration on Electronic Properties and Solubility
| Compound | Alkoxy Side Chain | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Solubility |
|---|---|---|---|---|---|
| Hypothetical Derivative A | 2,3-Diethoxyquinoxaline | -5.85 | -3.10 | 2.75 | Moderate |
| 2,3-Dibutoxyquinoxaline | This compound | -5.82 | -3.08 | 2.74 | Good |
| Hypothetical Derivative B | 2,3-Di(2-ethylhexyloxy)quinoxaline | -5.80 | -3.05 | 2.75 | Excellent |
Note: The data in this table is illustrative and based on general trends observed in quinoxaline derivatives. Specific experimental values for these exact compounds may vary.
Impact of Molecular Architecture on Charge Transport Characteristics (Electron and Hole Mobility)
The efficiency of organic field-effect transistors (OFETs) and other electronic devices is fundamentally dependent on the charge transport characteristics of the organic semiconductor, quantified by its electron and hole mobilities. The molecular architecture of this compound derivatives profoundly influences these mobilities by dictating the molecular packing in the solid state.
The arrangement of molecules in thin films, whether in a π-π stacking or herringbone fashion, and the degree of crystallinity are critical for efficient charge transport. rsc.org The flexible butoxy side chains in this compound can influence the intermolecular distance and orbital overlap between adjacent quinoxaline cores. Optimal π-π stacking distances are crucial for facilitating charge hopping between molecules. While longer alkyl chains can enhance solubility, they can also introduce steric hindrance that disrupts the formation of well-ordered crystalline domains, potentially leading to lower charge carrier mobilities. beilstein-journals.org Conversely, strategic placement of side chains can promote favorable molecular packing and enhance mobility.
For instance, studies on related quinoxaline derivatives have shown that even subtle changes in side chain engineering can significantly impact charge transport. The removal of methyl groups on a quinoxaline core was found to influence π-π interactions, thereby affecting both electron and hole mobilities. osti.gov This highlights the delicate balance that must be achieved between solubility and optimal solid-state packing for high-performance charge transport.
Table 2: Impact of Molecular Architecture on Charge Transport Characteristics
| Derivative | Predominant Packing Motif | Electron Mobility (μe) (cm²/Vs) | Hole Mobility (μh) (cm²/Vs) |
|---|---|---|---|
| Hypothetical Derivative C | π-π Stacking | 10⁻⁴ - 10⁻³ | 10⁻⁵ - 10⁻⁴ |
| Hypothetical Derivative D | Herringbone | 10⁻⁵ - 10⁻⁴ | 10⁻³ - 10⁻² |
Note: The data in this table is illustrative and based on general trends observed in organic semiconductors. Specific experimental values are highly dependent on thin film processing conditions.
Interplay between Molecular Structure and Optical Performance in Solution and Solid-State Systems
The photophysical properties of this compound derivatives, including their absorption and emission characteristics, are intrinsically linked to their molecular structure and the surrounding environment (solution versus solid state). The electron-deficient nature of the quinoxaline core, combined with the electron-donating character of the alkoxy substituents, creates a donor-acceptor (D-A) type system that influences the intramolecular charge transfer (ICT) upon photoexcitation.
In solution, the absorption and fluorescence spectra of these compounds can exhibit solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. This phenomenon is indicative of a change in the dipole moment of the molecule upon excitation, a characteristic feature of ICT states.
In the solid state, the optical properties are further influenced by intermolecular interactions and molecular packing. Aggregation-induced emission (AIE) is a phenomenon observed in some quinoxaline derivatives where the fluorescence intensity is enhanced in the aggregated or solid state compared to in solution. nih.gov This is often attributed to the restriction of intramolecular rotations in the solid state, which minimizes non-radiative decay pathways. Conversely, strong π-π stacking can sometimes lead to aggregation-caused quenching (ACQ), where the fluorescence is diminished in the solid state. The interplay between the molecular structure and the packing motif is therefore crucial in determining the solid-state emission properties.
Table 3: Interplay between Molecular Structure and Optical Performance
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Solid-State Emission |
|---|---|---|---|---|
| This compound | Toluene | ~350 | ~420 | Moderate |
| This compound | Dichloromethane | ~355 | ~435 | Moderate |
| Hypothetical AIE-active Derivative | THF/Water (90%) | ~360 | ~480 | Strong |
Note: The data in this table is illustrative and based on general trends observed for quinoxaline-based fluorophores.
Rational Design Principles for Modulating Photophysical and Electronic Performance
The insights gained from studying the structure-property relationships in this compound and its analogs provide a foundation for the rational design of new materials with tailored functionalities. Several key principles can be employed to modulate their photophysical and electronic performance:
Tuning Frontier Molecular Orbitals: The HOMO and LUMO energy levels can be precisely controlled through the introduction of electron-donating or electron-withdrawing groups on the quinoxaline core or on peripheral substituents. For instance, the incorporation of additional electron-withdrawing groups can lower the LUMO level, which is beneficial for electron transport materials. researchgate.net
Enhancing Solubility and Processability: The strategic use of branched or longer alkyl chains can improve solubility, facilitating the fabrication of high-quality thin films from solution. nih.gov However, this must be balanced with the potential for increased steric hindrance that could negatively impact solid-state packing.
Controlling Molecular Packing: The choice of side chain and its attachment point can be used to direct the molecular self-assembly in the solid state, favoring either π-π stacking or herringbone arrangements to optimize charge transport for specific device applications. rsc.org
Modulating Optical Properties: The design of molecules with specific donor-acceptor architectures can be used to tune the intramolecular charge transfer characteristics, thereby controlling the absorption and emission wavelengths. For applications requiring high solid-state fluorescence, molecular designs that promote aggregation-induced emission by restricting intramolecular motion can be pursued. nih.gov
By systematically applying these design principles, it is possible to develop novel this compound-based materials with optimized performance for a wide range of organic electronic and optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Applications of 2,3 Dibutoxyquinoxaline in Advanced Materials
Organic Electronics and Optoelectronic Devices
Quinoxaline (B1680401) derivatives are recognized for their versatile electronic properties, which can be tuned through chemical modifications, making them suitable for various organic electronic and optoelectronic devices.
Quinoxaline derivatives are considered promising electron-transporting materials (ETMs) due to their inherent electron-deficient nature. The structural diversity of quinoxalines allows for precise tuning of their molecular structures to optimize performance for specific applications. For instance, the introduction of alkoxy chains, such as in 2,3-Dibutoxyquinoxaline, can enhance solubility, which is a crucial factor for solution-processable devices. In dye-sensitized solar cells (DSSCs), quinoxaline derivatives have been used as auxiliary acceptors, where their strong electron-accepting ability facilitates efficient electron injection and charge collection. For example, hexyloxy-substituted diphenylquinoxaline has been shown to enhance electron injection and charge collection in DSSCs, leading to higher power conversion efficiencies. beilstein-journals.org The butoxy groups in this compound would similarly be expected to influence its electron-transporting properties.
In the field of organic solar cells (OSCs), there is a significant research interest in non-fullerene acceptors (NFAs) as alternatives to traditional fullerene-based acceptors. Quinoxaline derivatives have emerged as a promising class of NFAs. The performance of these acceptors is highly dependent on their molecular structure, including the nature of their substituent groups.
Recent research on alkoxy-substituted quinoxaline core-based small-molecule acceptors has shed light on the impact of these side chains. A comparative analysis of monoalkoxy- and dialkoxy-substituted quinoxaline acceptors revealed that the dialkoxy-substituted compound exhibited a more planar molecular skeleton, a red-shifted absorption spectrum, upshifted energy levels, and stronger crystallinity. nih.govacs.org These properties are beneficial for achieving favorable active layer morphology and improved carrier dynamics in OSCs. For instance, a dialkoxy-substituted quinoxaline-based acceptor, when paired with a PBDB-T donor, achieved a power conversion efficiency (PCE) of 16.41%, which was significantly higher than the 14.48% obtained with a monoalkoxy-substituted counterpart. nih.govacs.org
Alkoxy side-chain engineering has been shown to be an effective strategy for developing efficient organic photovoltaic materials. The length of the alkoxy chains on the quinoxaline core has a critical effect on the physicochemical properties, active layer morphology, and photovoltaic performance of the resulting small molecule acceptors. acs.org Shorter alkoxy chains have been observed to lead to down-shifted energy levels, a more planar molecular configuration, and stronger crystallinity, resulting in more efficient exciton (B1674681) dissociation, higher and more balanced charge carrier mobility, and suppressed recombination. acs.org These findings suggest that this compound, with its two butoxy chains, could have well-defined properties as an NFA, although specific performance data is not available.
The following table summarizes the performance of different alkoxy-substituted quinoxaline-based non-fullerene acceptors in organic solar cells.
| Acceptor | Donor | Open-circuit Voltage (Voc) | Short-circuit Current (Jsc) (mA/cm2) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| BQO-F (monoalkoxy) | PBDB-T | - | - | - | 14.48 nih.govacs.org |
| BQDO-F (dialkoxy) | PBDB-T | - | - | - | 16.41 nih.govacs.org |
| BQDO-Cl (dialkoxy) | PBDB-T | - | - | - | 15.89 nih.govacs.org |
| BQO-C2 (ethoxy) | PBDB-T | - | - | - | 14.65 acs.org |
| BQO-C4 (butoxy) | PBDB-T | - | - | - | 8.93 acs.org |
| BQO-C6 (hexyloxy) | PBDB-T | - | - | - | 8.45 acs.org |
Quinoxaline derivatives are also utilized as emitters and chromophores in organic light-emitting diodes (OLEDs) due to their luminescence and good thermal stability. The rigid structure of the quinoxaline core can lead to high glass transition temperatures, which is beneficial for the longevity of OLED devices. Depending on the substituents, quinoxaline derivatives can be employed in various layers of an OLED, including the hole transporting layer, the emitting layer (as a host or guest), or the electron transporting layer. The emission color and efficiency of these materials can be tuned by modifying the chemical structure. While specific data on the electroluminescent properties of this compound are not available, the general properties of quinoxaline derivatives suggest its potential in OLED applications.
The semiconducting properties of quinoxaline derivatives also make them candidates for the active layer in organic field-effect transistors (OFETs). The performance of OFETs, particularly the charge carrier mobility, is highly dependent on the molecular packing in the solid state. The alkoxy side chains in this compound would play a crucial role in determining its film-forming properties and molecular organization, which in turn would affect its performance in OFETs. Research on other quinoxaline-based materials has demonstrated their potential as n-type semiconductors in transistor devices. nih.gov
Photoinitiator Systems for Polymerization Applications
Quinoxaline derivatives have been investigated as photoinitiators for various polymerization reactions. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. The search for new and efficient photoinitiating systems is driven by the needs of applications such as 3D printing, coatings, and adhesives. Quinoxaline-based dyes have been explored for both UV and visible light-induced polymerization. While specific studies on this compound as a photoinitiator are not prominent in the literature, the general reactivity of the quinoxaline scaffold suggests that it could potentially function as a photosensitizer in such systems.
Ligands in Metal Complexes for Catalytic Applications
The nitrogen atoms in the quinoxaline ring make it an excellent ligand for coordinating with metal ions. Quinoxaline-based ligands have been used to synthesize a variety of metal complexes with applications in catalysis. These complexes can catalyze a range of organic transformations. The electronic properties of the quinoxaline ligand, which can be modified by substituents like the butoxy groups in this compound, can influence the catalytic activity of the corresponding metal complex. The synthesis of metal complexes with quinoxaline-derived ligands is an active area of research, with potential applications in various fields of chemical synthesis.
Components in Sensor and Electrochromic Device Technologies
While the potential for quinoxaline derivatives in sensor and electrochromic applications is well-documented, there is a notable lack of specific data for this compound.
Sensor Applications:
Quinoxaline derivatives have been investigated for their use in chemical sensors due to their ability to exhibit changes in their fluorescence or electrochemical properties upon interaction with specific analytes. semanticscholar.org The introduction of various substituents onto the quinoxaline ring can modulate its sensitivity and selectivity towards target molecules. However, no studies were identified that specifically utilized this compound for sensing applications.
Electrochromic Device Technologies:
Electrochromism is the phenomenon where a material changes its optical properties, such as color, in response to an applied electrical potential. This property is utilized in applications like smart windows, displays, and rearview mirrors. Quinoxaline derivatives have been explored as electrochromic materials due to their reversible redox behavior and tunable color-switching properties. nih.govresearchgate.net The electronic nature of the substituents on the quinoxaline core plays a crucial role in determining the electrochromic performance, including the color contrast, switching speed, and stability.
Research in this area has focused on various substituted quinoxaline structures, but detailed investigations into the electrochromic properties of this compound, including data on its optical contrast, switching times, and coloration efficiency, are not present in the reviewed literature.
Future Research Directions and Emerging Opportunities
Advanced Design Strategies for Enhanced Performance, Stability, and Tunability
Future research will likely focus on sophisticated molecular engineering to optimize the performance, stability, and tunability of 2,3-Dibutoxyquinoxaline and its derivatives. The length and branching of the alkoxy side chains are critical parameters that can be systematically varied to fine-tune the compound's properties. acs.org
Performance Enhancement: The electronic properties of quinoxaline-based molecules are highly sensitive to the nature of their substituents. The electron-donating character of the butoxy groups in this compound elevates the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). osti.gov Strategic modifications to the butoxy chains, such as introducing branching or unsaturation, could further modulate these energy levels to achieve optimal alignment in electronic devices. For instance, in the context of organic solar cells, precise tuning of the LUMO level is crucial for maximizing the open-circuit voltage. osti.gov
Stability Improvement: The long-term stability of organic electronic materials is a significant hurdle for their commercialization. The butoxy chains in this compound can enhance its solubility and processability, which are advantageous for device fabrication. However, the flexibility of these chains might also lead to morphological instabilities in the solid state. Future design strategies could involve incorporating more rigid side chains or introducing intermolecular interactions to promote stable molecular packing.
Tunability of Properties: The position of alkoxy side chains on quinoxaline (B1680401) derivatives has been shown to significantly impact their electronic properties. beilstein-journals.orgnih.govkaist.ac.kr While this compound has a symmetrical substitution pattern, exploring asymmetrical designs with different alkoxy chains at the 2 and 3 positions could lead to materials with unique dipole moments and charge transport characteristics. This tunability is essential for tailoring the material to specific applications, such as n-type semiconductors in organic thin-film transistors or host materials in organic light-emitting diodes (OLEDs).
A comparative look at the influence of alkoxy chain length on the power conversion efficiency (PCE) of quinoxaline-based small molecule acceptors in organic solar cells reveals a clear trend. Shorter alkoxy chains tend to result in higher PCE values, which is attributed to more planar molecular configurations, stronger crystallinity, and improved charge carrier mobility. acs.org
| Compound | Alkoxy Chain Length | Power Conversion Efficiency (PCE) |
| BQO-C2 | Ethoxy (-OC2H5) | 14.65% |
| BQO-C4 | Butoxy (-OC4H9) | 8.93% |
| BQO-C6 | Hexyloxy (-OC6H11) | 8.45% |
This table illustrates the impact of alkoxy chain length on the performance of quinoxaline-based small molecule acceptors in organic solar cells, as reported in a study on alkoxy side-chain engineering. acs.org
Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production
The widespread adoption of this compound in technological applications hinges on the development of efficient, cost-effective, and environmentally friendly synthetic methods. Current synthetic strategies for quinoxaline derivatives often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and significant waste generation. ijirt.org
Future research in this area should prioritize the principles of green chemistry. ijirt.orgekb.egbenthamdirect.comresearchgate.nettandfonline.com This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with greener alternatives like water or bio-derived solvents. researchgate.net Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are highly desirable. benthamdirect.com
Key areas for exploration in sustainable synthesis include:
Catalyst Development: Investigating novel catalysts, such as biocatalysts or nanocatalysts, that can facilitate the synthesis of this compound under mild conditions with high selectivity and yield. benthamdirect.comresearchgate.net
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption. ijirt.orgbenthamdirect.comresearchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. rsc.orgnih.gov
The development of scalable production methods is crucial for the transition from laboratory-scale research to industrial manufacturing. rsc.orgnih.gov A focus on process optimization, purification techniques, and quality control will be essential to ensure the availability of high-purity this compound for technological applications.
Development and Application of Sophisticated Characterization Techniques
A thorough understanding of the structure-property relationships of this compound requires the use of a suite of sophisticated characterization techniques. While standard spectroscopic and analytical methods provide fundamental information, advanced techniques can offer deeper insights into the material's behavior at the molecular and nanoscale levels.
Essential Characterization Techniques:
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the synthesized compound. ijpsr.comrsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. ijpsr.comrsc.orgnih.gov
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: To investigate the electronic absorption and emission properties, which are crucial for optoelectronic applications. rsc.orgmdpi.com
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition. ijpsr.commdpi.com
Thermal Analysis:
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the compound by measuring its weight loss as a function of temperature. rsc.orgmdpi.com
Differential Scanning Calorimetry (DSC): To identify phase transitions such as melting and glass transitions, providing information about the material's thermal behavior and morphology. mdpi.com
Advanced Characterization for Deeper Insights:
X-ray Diffraction (XRD): To determine the crystal structure and molecular packing in the solid state, which significantly influences charge transport properties. rsc.org
Computational Studies: Density Functional Theory (DFT) and other quantum-chemical methods can be employed to model the electronic structure, predict molecular geometries, and understand the relationship between structure and properties. researchgate.netmdpi.com
The following table summarizes the key information that can be obtained from various characterization techniques for this compound.
| Characterization Technique | Information Obtained |
| NMR Spectroscopy | Molecular structure, purity |
| FT-IR Spectroscopy | Functional groups |
| UV-Vis & PL Spectroscopy | Electronic absorption and emission properties |
| Mass Spectrometry | Molecular weight, elemental composition |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Differential Scanning Calorimetry (DSC) | Phase transitions (melting point, glass transition) |
| X-ray Diffraction (XRD) | Crystal structure, molecular packing |
| Computational Studies | Electronic structure, molecular geometry |
Integration into Next-Generation Organic Electronic and Optoelectronic Technologies
The tunable electronic properties and good processability of this compound make it a promising candidate for a variety of next-generation organic electronic and optoelectronic devices.
Potential Applications:
Organic Solar Cells (OSCs): Quinoxaline derivatives have been successfully employed as electron-acceptor materials in OSCs. acs.orgresearchgate.net The dibutoxy substituents in this compound can be leveraged to tune the energy levels and morphology of the active layer, potentially leading to high-performance solar cells.
Organic Light-Emitting Diodes (OLEDs): The quinoxaline core is known to be a good electron-transporting moiety. beilstein-journals.org this compound could serve as a host material or an electron-transporting layer in OLEDs, contributing to improved device efficiency and stability. researchgate.net
Organic Thin-Film Transistors (OTFTs): As a potential n-type semiconductor, this compound could be used in the active channel of OTFTs, which are key components in flexible displays, sensors, and RFID tags.
The integration of this compound into these technologies will require interdisciplinary research, combining synthetic chemistry, materials science, and device engineering. Further studies on device fabrication, optimization, and long-term performance will be crucial to realize the full potential of this versatile compound.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,3-Dibutoxyquinoxaline, and what starting materials are typically involved?
- Methodological Answer: A common approach involves condensation reactions between glyoxylic acid derivatives and o-phenylenediamine analogs, followed by alkoxylation with dibutyl precursors. For instance, substituting hydroxyl groups with butoxy moieties can be achieved via nucleophilic aromatic substitution under reflux in polar aprotic solvents like DMF. Purification typically employs column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. Aromatic protons in the quinoxaline core typically appear as multiplets in the δ 7.5–8.5 ppm range. Fourier-Transform Infrared (FTIR) can verify alkoxy (C-O-C) stretches near 1200 cm⁻¹. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular ion peaks ([M+H]⁺) consistent with the molecular formula C₁₆H₂₂N₂O₂ .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives, particularly regarding solvent selection and catalyst use?
- Methodological Answer: Phase-transfer catalysts (PTCs), such as tetrabutylammonium bromide, enhance nucleophilic substitution efficiency in biphasic systems. Solvent optimization studies suggest DMF or acetonitrile at 100–120°C improve reaction rates. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of dibutylating agents (e.g., dibutyl sulfate) can mitigate side reactions like over-alkylation .
Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected NMR shifts or melting point variations in this compound synthesis?
- Methodological Answer: Discrepancies in NMR data may arise from solvent impurities or tautomerism. Cross-validate spectra with computational tools (e.g., DFT simulations) and alternative techniques like X-ray crystallography. For melting point inconsistencies, differential scanning calorimetry (DSC) can distinguish polymorphic forms. Replicate experiments under controlled humidity/temperature conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
